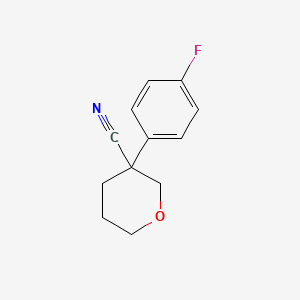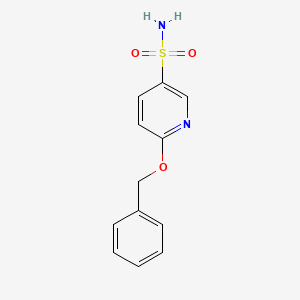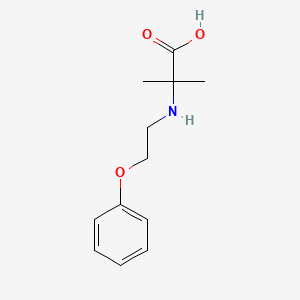![molecular formula C11H16FNO B13262043 3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)
3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C10H14FNO It is a derivative of phenylpropanolamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzylamine and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-fluoro-4-methylbenzylamine is reacted with 3-chloropropanol in the presence of the base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methyl substitutions on the phenyl ring can influence its binding affinity and selectivity. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylphenylamine: Similar structure but lacks the propanol group.
4-Methylphenylpropanolamine: Similar structure but lacks the fluorine substitution.
3-Fluoro-4-methylbenzylamine: Similar structure but lacks the propanol group.
Uniqueness
3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol is unique due to the combination of the fluorine and methyl substitutions on the phenyl ring, along with the propanol group. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C11H16FNO/c1-9-3-4-10(7-11(9)12)8-13-5-2-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
OIIGTZCFHXGXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(Butan-2-yl)amino]phenyl}ethan-1-ol](/img/structure/B13261977.png)
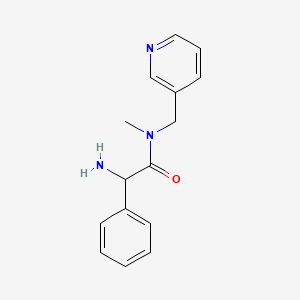


![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13261992.png)

![3-(Thiophene-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13261997.png)
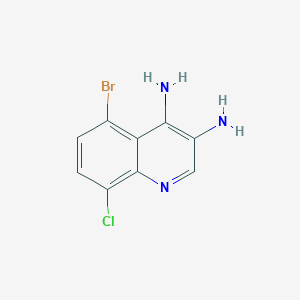
![Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride](/img/structure/B13262008.png)

